![molecular formula C13H19NO2 B14506780 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- CAS No. 65056-73-7](/img/structure/B14506780.png)
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is a complex organic compound that belongs to the class of naphthalenediols This compound is characterized by the presence of a naphthalene ring system with two hydroxyl groups and an amino group substituted with an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the synthetic routes for cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different naphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) oxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, reduced naphthalene derivatives, and substituted naphthalenediols.
Aplicaciones Científicas De Investigación
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and reactivity with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: Similar structure but lacks the amino group.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Similar naphthalene ring system but different functional groups.
1,8-Naphthalenediol: Similar diol structure but different substitution pattern.
Uniqueness
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
65056-73-7 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
6-(propan-2-ylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(15)13(11)16/h3,6,8,10,14-16H,4-5,7H2,1-2H3 |
Clave InChI |
APBTYABCTLBTAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


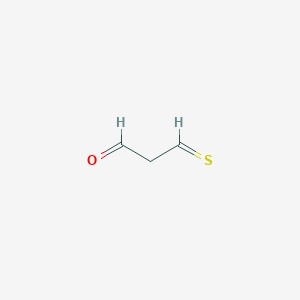
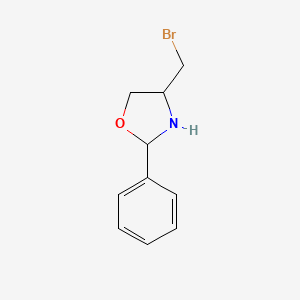
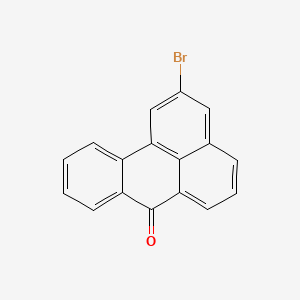
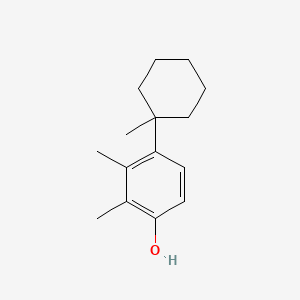
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
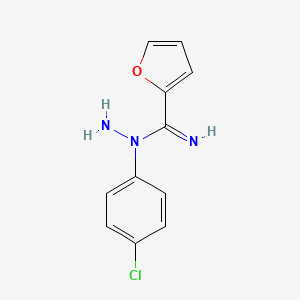
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
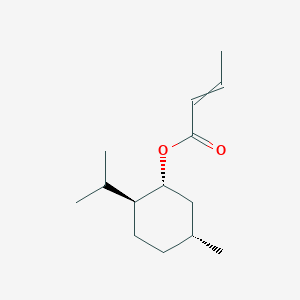
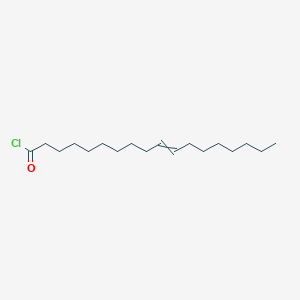

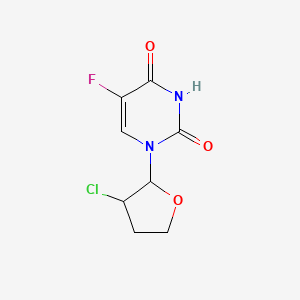
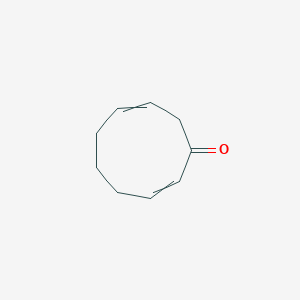
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
